molecular formula C27H33N3OS B1436801 Ness-040C5 CAS No. 1445751-90-5

Ness-040C5

Cat. No.: B1436801
CAS No.: 1445751-90-5
M. Wt: 447.6 g/mol
InChI Key: WUNMBICZGWWVBY-UHFFFAOYSA-N
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Scientific Research Applications

N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving cannabinoid receptor interactions and ligand binding assays.

    Biology: The compound is used in biological studies to investigate the role of cannabinoid receptors in various physiological processes.

    Medicine: It is being explored for its potential therapeutic effects in treating glaucoma and other conditions involving cannabinoid receptors.

    Industry: The compound is used in the development of new cannabinoid-based pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

NESS-040C5 works by selectively binding to the CB2 receptor subtype. This receptor is part of the endocannabinoid system, which plays a role in a variety of physiological processes. By binding to this receptor, this compound can exert its therapeutic effects .

Preparation Methods

The synthesis of N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide involves several steps:

    Formation of the cyclohexyl ring: The initial step involves the formation of the cyclohexyl ring through a cyclization reaction.

    Introduction of the thieno ring: The thieno ring is introduced via a thienylation reaction.

    Formation of the pyrazole ring: The pyrazole ring is formed through a condensation reaction with appropriate reagents.

    Final coupling: The final step involves coupling the intermediate with the benzyl group to form the complete structure of Ness-040C5.

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N- (2-isopropyl-5-methylcyclohexyl)-1- (4-methylbenzyl)-1,4-dihydrothieno [3’,2’:4,5]cyclopenta [1,2-c]pyrazole-3-carboxamide is unique due to its high selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). Similar compounds include:

    AB-FUBINACA: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

    NESS-0327: A compound with similar cannabinoid receptor selectivity.

    SR-144,528: A selective CB2 receptor antagonist.

These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-N-(5-methyl-2-propan-2-ylcyclohexyl)-11-thia-3,4-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3OS/c1-16(2)21-10-7-18(4)13-23(21)28-27(31)24-22-14-20-11-12-32-26(20)25(22)30(29-24)15-19-8-5-17(3)6-9-19/h5-6,8-9,11-12,16,18,21,23H,7,10,13-15H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNMBICZGWWVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)NC(=O)C2=NN(C3=C2CC4=C3SC=C4)CC5=CC=C(C=C5)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201010004
Record name NESS-040C5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201010004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445751-90-5
Record name Thieno[3′,2′:4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide, 1,4-dihydro-N-[5-methyl-2-(1-methylethyl)cyclohexyl]-1-[(4-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445751-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ness-040C5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NESS-040C5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201010004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NESS-040C5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6H2AAY2GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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